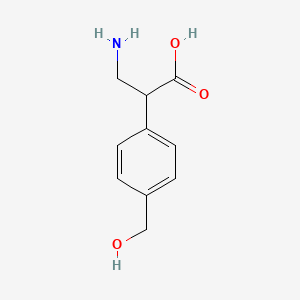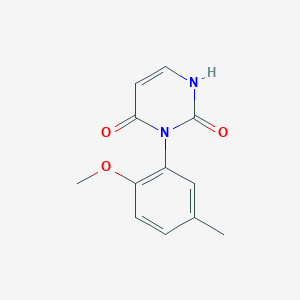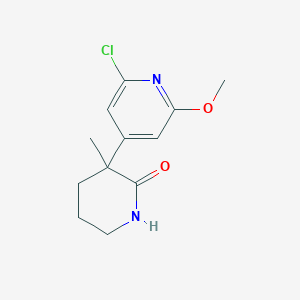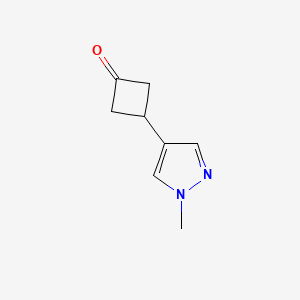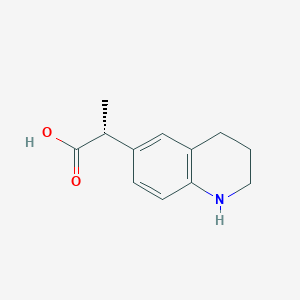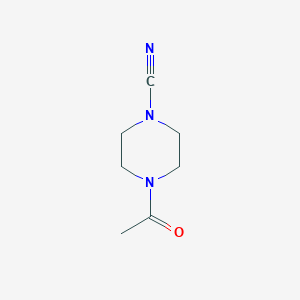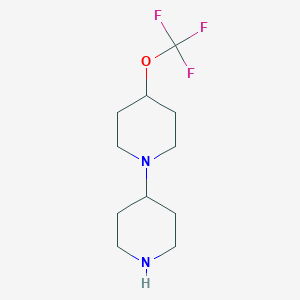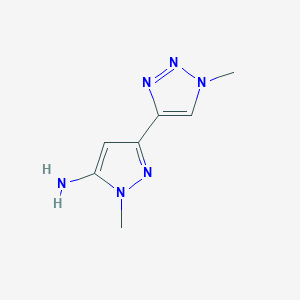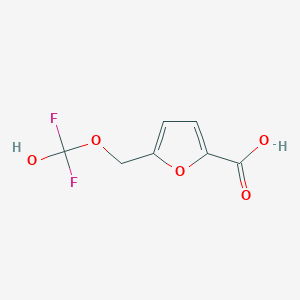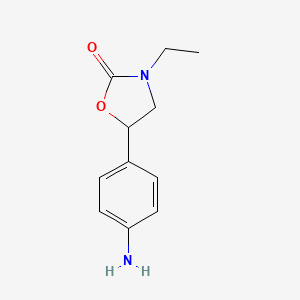
5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with an aminophenyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For example, the reaction between 4-aminophenyl ethanol and ethyl chloroformate under basic conditions can yield the oxazolidinone ring.
Substitution Reactions: The introduction of the aminophenyl group can be achieved through nucleophilic substitution reactions. For instance, the reaction of 3-ethyl-2-oxazolidinone with 4-nitroaniline followed by reduction of the nitro group can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxazolidinones with various functional groups.
科学的研究の応用
5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thione: Similar in structure but contains an oxadiazole ring instead of an oxazolidinone ring.
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazole: Contains a thiadiazole ring and is known for its antimicrobial properties.
2-(4-Aminophenyl)benzothiazole: Features a benzothiazole ring and has been studied for its antimicrobial activity.
Uniqueness
5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts distinct chemical and physical properties
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
5-(4-aminophenyl)-3-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-13-7-10(15-11(13)14)8-3-5-9(12)6-4-8/h3-6,10H,2,7,12H2,1H3 |
InChIキー |
JGBLVIAARYQMBN-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(OC1=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


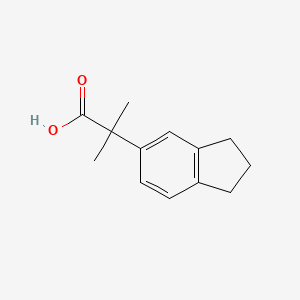
![(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B13338695.png)
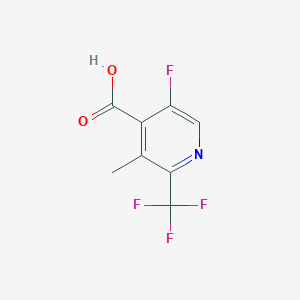

![2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13338703.png)
